2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine
Brand Name: Vulcanchem
CAS No.: 35623-09-7
VCID: VC18406326
InChI: InChI=1S/C9H15N3O/c1-6-9(11)8(5-13-2)7(3-10)4-12-6/h4H,3,5,10-11H2,1-2H3
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine

CAS No.: 35623-09-7

Cat. No.: VC18406326

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine - 35623-09-7

Specification

CAS No. 35623-09-7
Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 5-(aminomethyl)-4-(methoxymethyl)-2-methylpyridin-3-amine
Standard InChI InChI=1S/C9H15N3O/c1-6-9(11)8(5-13-2)7(3-10)4-12-6/h4H,3,5,10-11H2,1-2H3
Standard InChI Key MGESDKOHGQHZFN-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C(=C1N)COC)CN

Introduction

Chemical Structure and Nomenclature

The compound 2-methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine features a pyridine backbone with four distinct substituents (Figure 1):

  • Methyl group at position 2.

  • Amino group (-NH₂) at position 3.

  • Methoxymethyl group (-CH₂OCH₃) at position 4.

  • Aminomethyl group (-CH₂NH₂) at position 5.

Molecular Formula and Weight

  • Formula: C₁₀H₁₆N₃O

  • Molecular weight: 194.26 g/mol (calculated).

Structural Analogues

The closest analogues include:

  • 3-Amino-4-methylpyridine (CAS 3430-27-1): A simpler derivative with a methyl group at position 4 and amino group at position 3, widely used in pharmaceuticals .

  • 4-Methylpyridine-3-boronic acid: A precursor for synthesizing amino-substituted pyridines via metal-catalyzed amination .

Synthesis and Reaction Pathways

Direct Amination Strategies

Patent CN104356057A (2014) outlines a method for synthesizing 3-amino-4-methylpyridine using 4-methylpyridine-3-boronic acid and inorganic amides in the presence of metal oxide catalysts . Adapting this approach, the target compound could theoretically be synthesized through sequential functionalization:

  • Borylation: Introduce a boronic acid group at position 3 of 2-methyl-4-methoxymethylpyridine.

  • Amination: Replace the boronic acid with an amino group using ammonia or ammonium salts .

  • Aminomethylation: Introduce the aminomethyl group at position 5 via reductive amination or nucleophilic substitution.

Multi-Step Functionalization

Alternative routes may involve:

  • Nucleophilic substitution of halogenated intermediates (e.g., 2-methyl-3-nitro-4-methoxymethyl-5-bromopyridine) with ammonia or methylamine.

  • Reductive amination of ketone intermediates (e.g., 2-methyl-4-methoxymethyl-5-pyridinecarboxaldehyde) to install aminomethyl groups .

Key Challenges

  • Regioselectivity: Ensuring precise substitution at positions 3 and 5 without side reactions.

  • Stability: The methoxymethyl group (-CH₂OCH₃) may hydrolyze under acidic or basic conditions, requiring protective strategies.

Physicochemical Properties

Predicted Properties

PropertyValueMethod/Source
Melting Point110–115°C (estimated)Analogous to 3-amino-4-methylpyridine
Boiling Point280–290°C (estimated)EPI Suite™ prediction
Density1.15–1.20 g/cm³Comparative analysis
SolubilitySoluble in polar solvents (water, ethanol)Structural inference

Spectroscopic Data

  • ¹H NMR (D₂O, estimated):

    • δ 2.45 (s, 3H, CH₃ at C2).

    • δ 3.30 (s, 3H, OCH₃).

    • δ 3.75–4.10 (m, 4H, CH₂NH₂ and CH₂OCH₃).

    • δ 6.90–7.20 (m, 1H, pyridine H6).

  • IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine ring) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Pyridine derivatives are critical in drug synthesis. For example:

  • Nevirapine: An anti-HIV drug using 3-amino-4-methylpyridine as a key intermediate .

  • Antibiotics: Aminomethylpyridines serve as precursors for quinolone antibiotics .

Agrochemicals

Functionalized pyridines are used in herbicides and insecticides. The methoxymethyl group may enhance lipid solubility, improving bioavailability .

Coordination Chemistry

The amino and aminomethyl groups enable metal chelation, making the compound a potential ligand for catalytic systems .

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